Cas no 1735-37-1 (Benzene,1,1'-sulfonylbis[4-(trifluoromethoxy)-)
1735-37-1 structure
Product Name:Benzene,1,1'-sulfonylbis[4-(trifluoromethoxy)-
CAS-nummer:1735-37-1
MF:C14H8F6O4S
MW:386.266344070435
CID:195136
PubChem ID:74432
Update Time:2025-04-19
Benzene,1,1'-sulfonylbis[4-(trifluoromethoxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(trifluoromethoxy)-4-[4-(trifluoromethoxy)phenyl]sulfonylbenzene
- bis[4-(trifluoromethoxy)phenyl] sulphone
- 1,1'-sulfonylbis[4-(trifluoromethoxy)benzene]
- Bis(4-(trifluoromethoxy)phenyl) sulphone
- NS00045517
- Benzene, 1,1'-sulfonylbis[4-(trifluoromethoxy)-
- Bis[4-(trifluoromethoxy)phenyl]sulfone
- bis[4-(trifluoromethoxy)phenyl] sulfone
- 2H247AL32W
- DTXSID40169625
- EINECS 217-078-9
- 1735-37-1
- Benzene,1,1'-sulfonylbis[4-(trifluoromethoxy)-
-
- Inchi: 1S/C14H8F6O4S/c15-13(16,17)23-9-1-5-11(6-2-9)25(21,22)12-7-3-10(4-8-12)24-14(18,19)20/h1-8H
- InChI-sleutel: YNWANXHSJBKIAZ-UHFFFAOYSA-N
- LACHT: S(C1C=CC(=CC=1)OC(F)(F)F)(C1C=CC(=CC=1)OC(F)(F)F)(=O)=O
Berekende eigenschappen
- Exacte massa: 386.00474
- Monoisotopische massa: 386.004749
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 4
- Complexiteit: 481
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5
- Topologisch pooloppervlak: 61
Experimentele eigenschappen
- Dichtheid: 1.493
- Kookpunt: 375.4°Cat760mmHg
- Vlampunt: 180.9°C
- Brekindex: 1.482
- PSA: 52.6
Benzene,1,1'-sulfonylbis[4-(trifluoromethoxy)- Gerelateerde literatuur
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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